5-Bromo-N-(2-methoxyethyl)pyridin-2-amine
Overview
Description
5-Bromo-N-(2-methoxyethyl)pyridin-2-amine is a brominated aromatic amine with the molecular formula C8H11BrN2O. This compound features a pyridine ring substituted with a bromine atom at the 5-position and an N-(2-methoxyethyl) group at the 2-position. It is a versatile intermediate used in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Bromination of Pyridine Derivatives: The compound can be synthesized by brominating 2-aminopyridine derivatives in the presence of a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br2).
N-Alkylation: The N-(2-methoxyethyl) group can be introduced through N-alkylation reactions using 2-methoxyethanol and a suitable alkylating agent like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production typically involves large-scale bromination and alkylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The bromine atom on the pyridine ring can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to remove the bromine atom, resulting in different reduced derivatives.
Substitution Reactions: The pyridine ring can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or iodide ions (I-) are used, often with a base like triethylamine (Et3N).
Major Products Formed:
Oxidation Products: Various oxidized pyridine derivatives.
Reduction Products: Amines or other reduced forms of the compound.
Substitution Products: Derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
5-Bromo-N-(2-methoxyethyl)pyridin-2-amine is used in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
5-Bromo-N-methylpyridin-2-amine: Similar structure but with a methyl group instead of the methoxyethyl group.
5-Bromo-2-aminopyridine: Lacks the N-(2-methoxyethyl) group.
Uniqueness: 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine is unique due to its specific substitution pattern, which influences its reactivity and applications compared to similar compounds.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields. Its unique structure and properties allow for a wide range of applications, from chemical synthesis to potential therapeutic uses.
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Biological Activity
5-Bromo-N-(2-methoxyethyl)pyridin-2-amine is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a bromine atom and a methoxyethyl substituent on the pyridine ring, which enhances its pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO. The structural features contribute to its lipophilicity, which facilitates membrane penetration and interaction with biological targets.
Property | Details |
---|---|
Molecular Formula | CHBrNO |
Molecular Weight | 252.12 g/mol |
Solubility | Soluble in organic solvents |
Lipophilicity | High |
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Studies indicate that compounds within the pyridine class often exhibit effectiveness against resistant strains, making them valuable in the development of new antibiotics.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyridine derivatives, including this compound. The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anti-inflammatory Properties
Research has indicated that this compound possesses anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines. This property is critical in conditions such as arthritis and other inflammatory diseases.
Mechanism of Action
The compound may modulate inflammatory pathways by downregulating NF-kB signaling, leading to decreased expression of inflammatory mediators.
Anticancer Potential
Emerging studies suggest that this compound may have anticancer properties. Preliminary investigations have shown that it can induce apoptosis in cancer cell lines, indicating its potential as a lead compound for cancer therapy.
Research Findings
In vitro studies demonstrated that this compound effectively inhibited the proliferation of breast cancer cells (MCF-7) and induced cell cycle arrest at the G1 phase.
Summary of Biological Activities
Activity Type | Description | Evidence |
---|---|---|
Antimicrobial | Effective against various bacterial and fungal strains | MIC studies against S. aureus and E. coli |
Anti-inflammatory | Inhibits pro-inflammatory cytokines | Modulation of NF-kB signaling |
Anticancer | Induces apoptosis in cancer cell lines | Inhibition of MCF-7 proliferation |
Properties
IUPAC Name |
5-bromo-N-(2-methoxyethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-12-5-4-10-8-3-2-7(9)6-11-8/h2-3,6H,4-5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECPICKDQOYKMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651976 | |
Record name | 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005010-02-5 | |
Record name | 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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